5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1h-pyrazole 5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1h-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18266077
InChI: InChI=1S/C10H16ClN3O/c1-3-8-10(11)9(14(2)13-8)6-15-7-4-12-5-7/h7,12H,3-6H2,1-2H3
SMILES:
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71 g/mol

5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1h-pyrazole

CAS No.:

Cat. No.: VC18266077

Molecular Formula: C10H16ClN3O

Molecular Weight: 229.71 g/mol

* For research use only. Not for human or veterinary use.

5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1h-pyrazole -

Specification

Molecular Formula C10H16ClN3O
Molecular Weight 229.71 g/mol
IUPAC Name 5-(azetidin-3-yloxymethyl)-4-chloro-3-ethyl-1-methylpyrazole
Standard InChI InChI=1S/C10H16ClN3O/c1-3-8-10(11)9(14(2)13-8)6-15-7-4-12-5-7/h7,12H,3-6H2,1-2H3
Standard InChI Key QLRPRDWOGUQNIV-UHFFFAOYSA-N
Canonical SMILES CCC1=NN(C(=C1Cl)COC2CNC2)C

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound features a pyrazole ring (positions 1–5) substituted at position 1 with a methyl group, position 3 with an ethyl group, position 4 with chlorine, and position 5 with an azetidin-3-yloxymethyl moiety. The azetidine ring introduces a constrained four-membered nitrogen-containing structure, enhancing stereoelectronic interactions with biological targets . Key structural identifiers include:

PropertyValue
IUPAC Name5-(azetidin-3-yloxymethyl)-4-chloro-3-ethyl-1-methylpyrazole
Canonical SMILESCCC1=NN(C(=C1Cl)COC2CNC2)C
InChI KeyQLRPRDWOGUQNIV-UHFFFAOYSA-N
XLogP32.3 (predicted)

The three-dimensional conformation reveals a planar pyrazole ring with the azetidine moiety adopting an envelope-like puckering, as evidenced by crystallographic analogs .

Physicochemical Characteristics

  • Solubility: Moderately lipophilic (logP ≈ 2.3), soluble in dichloromethane, dimethylformamide, and ethanol .

  • Melting Point: Estimated 120–125°C based on pyrazole analogs .

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the azetidine ether linkage .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves a two-step protocol:

Step 1: Alkylation of Pyrazole Core

3-Ethyl-5-pyrazole carboxylic acid ethyl ester reacts with dimethyl carbonate (DMC) under basic conditions (K₂CO₃, diethylene glycol dimethyl ether) to yield 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester. DMC serves as a green methylating agent, replacing toxic dimethyl sulfate :

3-Ethyl-5-pyrazole ester+DMCK2CO3,80120C1-Methyl-3-ethyl-5-pyrazole ester\text{3-Ethyl-5-pyrazole ester} + \text{DMC} \xrightarrow{\text{K}_2\text{CO}_3, 80–120^\circ \text{C}} \text{1-Methyl-3-ethyl-5-pyrazole ester}

Step 2: Chlorination and Functionalization

Chlorination at position 4 is achieved using concentrated HCl and hydrogen peroxide, avoiding hazardous sulfonic acid chlorides :

1-Methyl-3-ethyl-5-pyrazole ester+HCl/H2O2Dichloroethane4-Chloro derivative\text{1-Methyl-3-ethyl-5-pyrazole ester} + \text{HCl/H}_2\text{O}_2 \xrightarrow{\text{Dichloroethane}} \text{4-Chloro derivative}

The azetidine-oxymethyl group is introduced via nucleophilic substitution between 4-chloro intermediate and azetidin-3-ol under Mitsunobu conditions.

Industrial-Scale Optimization

Patent CN106187894A highlights critical parameters for scalability :

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–120°CMaximizes DMC efficiency
SolventDiethylene glycol dimethyl etherEnhances solubility
CatalystK₂CO₃ (1.5 eq)Prevents over-alkylation

Batch yields exceed 85% with >95% purity under optimized conditions .

Biological Activity and Mechanism

Agrochemical Applications

As an intermediate in tebufenpyrad synthesis, the compound contributes to acaricides by disrupting mitochondrial complex I in arthropods . Chlorine at position 4 enhances electrophilicity, facilitating interaction with cysteine residues in target proteins .

ParameterSpecification
GHS ClassificationWarning (H302, H315)
Storage2–8°C, inert atmosphere
HandlingUse nitrile gloves and fume hood

In vivo toxicity data remain limited, but structural alerts (azetidine, chloro-pyrazole) warrant caution in occupational settings .

Future Directions

  • Structure-Activity Relationships: Systematic modification of the azetidine and ethyl groups to optimize NAAA inhibition .

  • Green Chemistry: Replacement of dichloroethane with cyclopentyl methyl ether in chlorination steps .

  • Therapeutic Exploration: Evaluation in neuroinflammatory models based on NAAA modulation .

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